molecular formula C11H14N2O B1486840 6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol CAS No. 2097969-02-1

6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol

Cat. No.: B1486840
CAS No.: 2097969-02-1
M. Wt: 190.24 g/mol
InChI Key: SHLYJZQZBFQZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol ( 2097969-02-1) is a chemical compound with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . Its structure features a pyrimidin-4-ol core substituted with a cyclopropyl group at the 2-position and a but-3-en-1-yl chain at the 6-position. This specific arrangement classifies it as a pyrimidine derivative, a scaffold renowned in medicinal chemistry for its versatility and presence in biologically active molecules . The 2-cyclopropylpyrimidine motif is a significant structural element in advanced pharmaceutical research. Scientific literature indicates that this core structure is utilized in the synthesis of inhibitors for various therapeutic targets . For instance, analogous compounds containing the 2-cyclopropylpyrimidine group have been investigated as key intermediates or active components in metalloproteinase inhibitors (potential therapies for conditions like chronic obstructive pulmonary disease and asthma) and as inhibitors of cyclin-dependent kinases (CDKs), which are prominent targets in oncology drug discovery . The but-3-en-1-yl side chain presents a reactive alkene functional group, offering a versatile chemical handle for further synthetic modification and elaboration, such as in cross-coupling reactions or the introduction of additional pharmacophores through click chemistry. This makes the compound a valuable building block for constructing more complex molecules for structure-activity relationship (SAR) studies and library synthesis in drug discovery programs. This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets and adhering to their institution's chemical hygiene plans.

Properties

IUPAC Name

4-but-3-enyl-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-4-9-7-10(14)13-11(12-9)8-5-6-8/h2,7-8H,1,3-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLYJZQZBFQZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=O)NC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Cyclopropylpyrimidine Core

  • The 2-cyclopropyl substituent is introduced via palladium-catalyzed coupling of a 2-halopyrimidine intermediate with cyclopropylboronic acid or cyclopropyl organometallic reagents.
  • Typical reaction conditions involve solvents such as N,N-dimethylformamide, tetrahydrofuran, or acetonitrile.
  • Bases used include triethylamine, N,N-diisopropylethylamine, or inorganic carbonates.
  • The reaction temperature ranges from ambient to reflux, with reaction times between 0.5 to 16 hours.

Introduction of the But-3-en-1-yl Side Chain at the 6-Position

  • The 6-position functionalization is achieved by using a suitable leaving group (e.g., chloro or trifluoromethylsulfonate) on the pyrimidine ring.
  • The but-3-en-1-yl group can be introduced via nucleophilic substitution or cross-coupling with an allylic organometallic reagent or boronic acid derivative.
  • Reaction conditions are similar to those for cyclopropyl introduction, with solvents like acetonitrile or DMF and bases such as pyridine or triethylamine.

Formation of the 4-Hydroxy Group

  • The 4-hydroxy group on the pyrimidine ring is typically formed by hydrolysis or controlled oxidation of a 4-chloro or 4-alkoxy pyrimidine intermediate.
  • This step may be performed under acidic or basic conditions depending on the protecting groups and other substituents.

Purification and Isolation

  • Products are isolated by extraction with organic solvents such as ethyl acetate or toluene.
  • Further purification is achieved by column chromatography using eluents like ethyl acetate, methanol mixtures, or recrystallization from ethanol.
  • Conversion to pharmaceutically acceptable salts may be performed if required.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Solvents Bases/Other Additives Temperature/Time
Cyclopropyl introduction Cyclopropylboronic acid, PdCl2(dppf), dppf DMF, THF, Acetonitrile Triethylamine, potassium acetate 50–90 °C, 0.5–16 h
But-3-en-1-yl substitution Allylic boronic acid or organometallic reagent Acetonitrile, NMP, DMF Pyridine, N,N-diisopropylethylamine Ambient to reflux, hours
4-Hydroxy formation Hydrolysis of 4-chloro/alkoxy intermediate Ethyl acetate, water Acidic (HCl) or basic (NaOH) conditions 50–100 °C, 1–12 h
Purification Extraction, column chromatography, recrystallization Ethyl acetate, methanol, ethanol Silica gel chromatography Ambient

Detailed Research Findings

  • A patent (US20080293743A1) describes the preparation of related cyclopropylpyrimidine derivatives via palladium-catalyzed cross-coupling reactions using boronic acid derivatives and suitable leaving groups on the pyrimidine ring. The reactions are performed in polar aprotic solvents such as DMF or acetonitrile with tertiary amines as bases. The intermediates are purified by standard extraction and chromatography techniques. The final compounds are isolated as free bases or pharmaceutically acceptable salts.

  • The same patent details the use of trifluoromethanesulfonate as a leaving group on the pyrimidine ring to facilitate nucleophilic substitution with allylic or cyclopropyl nucleophiles. Reaction times vary from 0.5 to 16 hours, and temperatures range from room temperature to reflux depending on the substrate and solvent system.

  • The 4-hydroxy group formation is achieved by hydrolysis of 4-chloro or 4-alkoxy intermediates under acidic or basic aqueous conditions, often followed by extraction and drying over anhydrous potassium carbonate to yield the free base form of the compound.

  • The preparation of the cyclopropyl-substituted pyrimidine core often starts from halogenated pyrimidine precursors, which are synthesized by literature methods involving bromination or trifluoroacetylation of pyridine derivatives, followed by palladium-catalyzed coupling to install cyclopropyl groups.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Intermediates Conditions Outcome
1 Synthesis of halogenated pyrimidine intermediate 6-Bromo-2-(trifluoroacetyl)pyridine derivatives Bromination, trifluoroacetylation Halogenated pyrimidine
2 Introduction of cyclopropyl group Cyclopropylboronic acid, Pd catalyst, base DMF/THF, 50–90 °C, 0.5–16 h 2-Cyclopropylpyrimidine
3 Introduction of but-3-en-1-yl group Allylic boronic acid or organometallic reagent Acetonitrile, base, reflux 6-(But-3-en-1-yl)-2-cyclopropylpyrimidine intermediate
4 Formation of 4-hydroxy group Hydrolysis with acid/base 50–100 °C, 1–12 h This compound (target compound)
5 Purification Extraction, chromatography, recrystallization Ambient Pure target compound

Notes on Reaction Optimization

  • Choice of solvent and base critically affects the yield and purity of the intermediates and final product.
  • Reaction temperature and time must be optimized for each step to minimize side reactions such as over-alkylation or decomposition.
  • Protective groups may be used on sensitive functional groups during multi-step synthesis and removed in the final steps.
  • Chromatographic purification is essential due to the presence of regioisomers and side products.

Chemical Reactions Analysis

Types of Reactions

6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced pyrimidine rings.

Scientific Research Applications

6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol with structurally related pyrimidin-4-ol derivatives, focusing on substituent effects, physicochemical properties, and inferred reactivity:

Compound Name Substituents Key Properties Potential Applications
This compound - Position 2: Cyclopropyl (C3H5)
- Position 6: But-3-en-1-yl (C4H7)
- High lipophilicity due to alkenyl chain
- Conformational rigidity from cyclopropyl
- Reactive olefin for derivatization
Hypothesized: Drug intermediates, agrochemical scaffolds
6-(Chloromethyl)-2-phenylpyrimidin-4-ol - Position 2: Phenyl (C6H5)
- Position 6: Chloromethyl (CH2Cl)
- Polar chloromethyl group enhances solubility
- Aromatic phenyl stabilizes π-system
- Electrophilic Cl for nucleophilic substitution
Pharmaceuticals (e.g., kinase inhibitors), crosslinking agents
4-Methyl-6-(methylthio)pyrimidin-2-ol - Position 4: Methyl (CH3)
- Position 6: Methylthio (SCH3)
- Thioether group improves metabolic stability
- Methyl substituents reduce steric hindrance
- Moderate solubility in polar solvents
Herbicides, enzyme inhibitors (e.g., thymidylate synthase)
3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol - Benzopyran core fused with pyrimidine
- Methoxy (OCH3) and dimethyl groups
- Extended aromatic system enhances UV absorption
- Methoxy group increases electron density
- Rigid bicyclic structure
Photostabilizers, fluorescent probes, or natural product analogs (e.g., coumarin derivatives)

Key Research Findings:

Substituent Effects on Reactivity :

  • The chloromethyl group in 6-(chloromethyl)-2-phenylpyrimidin-4-ol facilitates nucleophilic substitution reactions, making it a versatile intermediate for attaching heteroatoms or alkyl chains. In contrast, the butenyl chain in the target compound offers opportunities for cycloaddition or polymerization.
  • Cyclopropyl vs. Phenyl : Cyclopropyl’s ring strain may enhance binding affinity in target proteins compared to phenyl’s planar aromaticity, as seen in kinase inhibitors .

Lipophilicity and Bioavailability :

  • The butenyl and cyclopropyl groups in the target compound likely increase logP (lipophilicity) relative to the polar chloromethyl or methylthio derivatives . This could improve membrane permeability but reduce aqueous solubility.

Synthetic Challenges :

  • Cyclopropyl ring synthesis often requires specialized reagents (e.g., Simmons-Smith conditions), whereas phenyl or methylthio groups are more straightforward to install .

Biological Activity Trends :

  • Methylthio-containing pyrimidines (e.g., 4-Methyl-6-(methylthio)pyrimidin-2-ol ) show enhanced metabolic stability in herbicidal applications, suggesting that the target compound’s butenyl chain might require structural optimization for similar durability.

Biological Activity

6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol is a heterocyclic compound characterized by its unique structural features, including a pyrimidine ring substituted with a butenyl group and a cyclopropyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The mechanism of action likely involves the compound's interaction with specific bacterial enzymes or receptors, disrupting essential biological processes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The specific pathways involved in this process are still under investigation, but initial findings indicate that this compound may target key regulatory proteins involved in cell cycle progression and survival.

The biological activity of this compound is thought to stem from its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity and alter signaling pathways, leading to various biological effects including:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could lead to changes in gene expression profiles associated with growth and survival.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various strains of bacteria demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL, indicating strong antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Evaluation : In a study involving several cancer cell lines, the compound was shown to reduce cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundStructureAntimicrobial, Anticancer5 - 5010
6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-oneSimilarModerate Antimicrobial20 - 100Not specified
6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-thiolSimilarWeak Antimicrobial>100Not specified

Q & A

Q. What are the recommended synthetic routes for 6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol, and how can reaction efficiency be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed. Start with pyrimidin-4-ol derivatives and introduce cyclopropyl and but-3-en-1-yl groups via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-cyclopropyl bonds). Optimize reaction conditions (e.g., Pd catalysts, ligand selection, and temperature) to enhance yields. For example, highlights similar pyrimidine derivatives synthesized via regioselective alkylation and cyclization under inert atmospheres . Purification via column chromatography (silica gel, gradient elution) and validation by TLC are critical.

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for substituent positioning), mass spectrometry (HRMS for molecular ion confirmation), and HPLC (≥98% purity threshold). X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as demonstrated in for analogous pyrimidine structures . Thermal stability can be assessed via DSC/TGA to inform storage conditions.

Q. What strategies ensure solubility and stability during in vitro assays?

  • Methodological Answer : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9). For stability, conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Use LC-MS to monitor degradation products ( outlines protocols for related compounds) . Lyophilization is recommended for long-term storage if aqueous stability is poor.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological targets?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrophilic/nucleophilic sites on the pyrimidine ring and cyclopropane moiety. For biological targeting, use molecular docking (e.g., AutoDock Vina) against enzymes like dihydrofolate reductase or kinases, referencing ’s approach for pyrimidine-based inhibitors . Validate predictions with QSAR models trained on similar scaffolds.

Q. What experimental designs resolve contradictions in catalytic activity or biological efficacy data?

  • Methodological Answer : Contradictions often arise from impurities or solvent effects. Use control experiments with rigorously purified batches (via prep-HPLC) and replicate assays in multiple solvent systems (e.g., DMSO vs. cyclodextrin complexes). For biological studies, apply orthogonal assays (e.g., SPR binding vs. cell viability) to confirm mechanism-specific effects, as in ’s dual evaluation of antimicrobial and cytotoxic activity .

Q. How can the cyclopropane ring’s strain influence reaction mechanisms in derivatization?

  • Methodological Answer : Cyclopropane’s ring strain enhances reactivity in ring-opening or [2+2] cycloaddition reactions. Use isotopic labeling (e.g., ¹³C NMR) to track bond reorganization during reactions. Kinetic studies under varying temperatures (Eyring plots) quantify activation parameters. ’s synthesis of strained intermediates provides a framework for mechanistic analysis .

Q. What analytical techniques differentiate regioisomers during functionalization of the pyrimidine ring?

  • Methodological Answer : NOESY NMR identifies spatial proximity of substituents, while HPLC-MS with chiral columns separates regioisomers. For ambiguous cases, synthesize derivatives with protecting groups (e.g., tert-butyldimethylsilyl) to isolate intermediates, as in ’s silyl-protected pyrimidines .

Data Presentation

Table 1 : Key Analytical Parameters for this compound

ParameterMethodReference (Evidence)
Melting PointDSC/TGA
PurityHPLC (C18, 254 nm)
Solubility in DMSOGravimetric analysis
Stability (pH 7.4, 37°C)LC-MS degradation profiling

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 2
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6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol

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